molecular formula C18H22N2OS B5672709 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No. B5672709
M. Wt: 314.4 g/mol
InChI Key: JAXINYCHEZBEGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, involves reactions characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. These methods ensure precise chemical formation and identification of the compound (Özer et al., 2009).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like single crystal X-ray diffraction. For instance, a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was characterized revealing specific unit cell parameters and molecular conformation stabilized by intramolecular hydrogen bonds (Özer et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are often explored through various synthesis methods and analysis of the resulting structures. For example, studies on similar compounds like thiocarboxamides and thiazoline-4-carboxylates show specific reactions and product yields, providing insights into the chemical behavior and reactivity (Nötzel et al., 2001).

Physical Properties Analysis

Physical properties, including crystallization patterns and conformation, are crucial in understanding the compound's behavior under different conditions. Research on structurally similar compounds provides a basis for predicting the physical properties of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide.

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds and stability, are often deduced from experimental and theoretical studies. For example, the cyclohexane ring in similar compounds has been found to adopt a chair conformation, influencing the compound's chemical behavior (Mo et al., 2011).

properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-12-8-9-15(10-13(12)2)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXINYCHEZBEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

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